molecular formula C25H21ClN2O5 B2757667 5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005108-85-9

5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2757667
CAS No.: 1005108-85-9
M. Wt: 464.9
InChI Key: QBDDFGGAIVCOHJ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole dione core. Its structure includes three distinct aromatic substituents:

  • A 3-chlorophenyl group at position 5, contributing halogenated hydrophobicity.
  • A 2,4-dimethoxyphenyl group at position 3, introducing electron-donating methoxy groups that modulate electronic properties.

This compound’s stereochemical complexity arises from the hexahydro-pyrrolo-oxazole scaffold, which adopts a puckered conformation influenced by substituent interactions .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-31-18-11-12-19(20(14-18)32-2)22-21-23(33-28(22)16-8-4-3-5-9-16)25(30)27(24(21)29)17-10-6-7-15(26)13-17/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDDFGGAIVCOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[3,4-d][1,2]oxazole core with multiple substituents that may influence its biological activity. The presence of chlorophenyl and dimethoxyphenyl groups suggests potential interactions with various biological targets.

Studies indicate that compounds with similar structures can exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in the oxazole family have demonstrated cytotoxic effects against various cancer cell lines.
  • Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune responses, potentially acting as immunosuppressants or immune enhancers depending on their structure and substituents .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key biological activities reported for compounds structurally related to the target compound:

Activity Type Description Reference
AntitumorInhibitory effects on cancer cell proliferation in vitro
ImmunosuppressiveSuppression of TNF-alpha production and modulation of lymphocyte activity
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes linked to inflammation pathways

Case Studies

  • Antitumor Efficacy : A study involving a series of isoxazole derivatives showed that certain modifications led to increased cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity .
  • Immunomodulation : Research has indicated that similar compounds can inhibit the humoral immune response in vitro while stimulating specific immune pathways in vivo. This dual action suggests potential therapeutic uses in autoimmune conditions or transplant medicine .
  • Antimicrobial Testing : In a comparative study, derivatives were tested for their antimicrobial properties against various pathogens. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The characterization of the synthesized compounds is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compounds produced .

Anticancer Properties

Research indicates that compounds within this chemical class exhibit significant anticancer activities. For instance, derivatives of pyrrolo[3,4-d][1,2]oxazole have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. It has been evaluated for its effectiveness against a range of bacterial strains, revealing activity particularly against gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Experimental Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HCT116 and MCF7 cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition against Bacillus cereus with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogen Positioning : Chlorine at the 3-position (target compound) vs. 2- or 4-positions () may alter steric hindrance and electronic distribution, impacting target binding .
  • Heterocyclic Variations : Thienyl () and furyl () groups introduce sulfur or oxygen heteroatoms, affecting solubility and redox activity .

Structural and Conformational Analysis

  • Ring Puckering: The hexahydro-pyrrolo-oxazole core adopts non-planar conformations, as described by Cremer-Pople puckering coordinates .
  • Crystallography Tools : Structures of analogs were resolved using SHELX () and ORTEP (), highlighting the importance of X-ray diffraction in elucidating stereochemistry .

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